molecular formula C7H10N4O B1583019 3,5-Diaminobenzohydrazide CAS No. 98335-17-2

3,5-Diaminobenzohydrazide

Cat. No.: B1583019
CAS No.: 98335-17-2
M. Wt: 166.18 g/mol
InChI Key: SXCOUZHOCZHPIZ-UHFFFAOYSA-N
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Description

3,5-Diaminobenzohydrazide: is an organic compound with the molecular formula C₇H₁₀N₄O It is a derivative of benzohydrazide, characterized by the presence of two amino groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-diaminobenzohydrazide typically involves the reduction of 3,5-dinitrobenzoic acid. One common method is catalytic hydrogenation, where 3,5-dinitrobenzoic acid is subjected to a reduction reaction in the presence of a hydrogenation catalyst, such as a nickel-manganese-aluminum catalyst. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to yield 3,5-diaminobenzoic acid, which is then converted to this compound through further chemical reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Catalytic hydrogenation is preferred due to its efficiency and lower environmental footprint compared to other reduction methods.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully reduced amines.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are used under appropriate conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully reduced amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3,5-Diaminobenzohydrazide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of polymers and dyes.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 3,5-diaminobenzohydrazide and its derivatives involves interactions with specific molecular targets. The amino groups on the benzene ring allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    3,4-Diaminobenzohydrazide: Similar structure but with amino groups at the 3 and 4 positions.

    3,5-Diaminobenzoic Acid: Precursor in the synthesis of 3,5-diaminobenzohydrazide.

    3,5-Diaminopyrazole: Contains a pyrazole ring instead of a benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and bioactive compounds .

Properties

IUPAC Name

3,5-diaminobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,8-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCOUZHOCZHPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342847
Record name 3,5-Diaminobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98335-17-2
Record name 3,5-Diaminobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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